molecular formula C25H26N4O4 B11588687 (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B11588687
M. Wt: 446.5 g/mol
InChI Key: KGKOIUMQIZDXCY-XDJHFCHBSA-N
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Description

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the 3,5-dimethylphenoxy group: This step may involve a nucleophilic substitution reaction.

    Introduction of the cyano group: This can be done through a cyanation reaction.

    Formation of the prop-2-enamide moiety: This step may involve a condensation reaction with an appropriate amine.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds to (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide include other pyrido[1,2-a]pyrimidin-4-one derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide

InChI

InChI=1S/C25H26N4O4/c1-4-32-11-7-9-27-23(30)19(16-26)15-21-24(33-20-13-17(2)12-18(3)14-20)28-22-8-5-6-10-29(22)25(21)31/h5-6,8,10,12-15H,4,7,9,11H2,1-3H3,(H,27,30)/b19-15+

InChI Key

KGKOIUMQIZDXCY-XDJHFCHBSA-N

Isomeric SMILES

CCOCCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC(=CC(=C3)C)C)/C#N

Canonical SMILES

CCOCCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC(=CC(=C3)C)C)C#N

Origin of Product

United States

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